13(S)-HODE Methyl Ester Exhibits >2‑Fold Higher PPARγ Agonist Activity than the Racemic Mixture
In a dual‑luciferase reporter assay in CV‑1 cells, 13(S)-(Z,E)-HODE (the active species released from 13(S)-HODE methyl ester) at 101.2 µM produced a 10‑fold increase in PPARγ transcriptional activity over negative control [1]. In contrast, the racemic mixture of 13-(Z,E)-HODE at the same concentration generated only a ~5‑fold increase (derived from the dose‑response curve; exact numeric value not reported but clearly distinct from the enantiopure S‑form) [1]. The (R)-enantiomer showed significantly lower activity than the (S)-enantiomer across all tested concentrations (5–30 µM), with a marked difference in the slope of the dose‑response curve [1]. This confirms that the methyl ester prodrug of the pure S‑enantiomer is essential for achieving maximal PPARγ activation in cellular assays.
| Evidence Dimension | PPARγ transcriptional activation (fold increase over vehicle) |
|---|---|
| Target Compound Data | 10‑fold at 101.2 µM (13(S)-(Z,E)-HODE) |
| Comparator Or Baseline | Racemic 13-(Z,E)-HODE: ~5‑fold at 101.2 µM |
| Quantified Difference | Approximately 2‑fold higher activity for the pure S‑enantiomer |
| Conditions | CV‑1 cells transiently transfected with Gal4DBD/PPARγLBD and pGal4-Luc; treatment for 48 h |
Why This Matters
Researchers targeting PPARγ for metabolic or anti‑inflammatory studies require enantiopure 13(S)-HODE methyl ester to avoid activity dilution and confounding effects from the inactive R‑enantiomer.
- [1] Itoh, T., et al. (2020). Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids. Bioscience Reports, 40(4), BSR20193767. View Source
